Dimethyldipalmitylammonium

Description

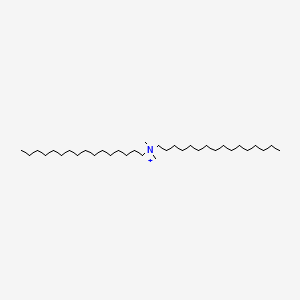

Structure

2D Structure

Properties

CAS No. |

42187-36-0 |

|---|---|

Molecular Formula |

C34H72N+ |

Molecular Weight |

494.9 g/mol |

IUPAC Name |

dihexadecyl(dimethyl)azanium |

InChI |

InChI=1S/C34H72N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3/q+1 |

InChI Key |

SWSFKKWJEHRFFP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC |

Synonyms |

DHDAA DHDMAB dihexadecyl-dimethylammonium bromide dihexadecyldimethylammonium dihexadecyldimethylammonium acetate dihexadecyldimethylammonium bromide dihexadecyldimethylammonium chloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Diverse Synthetic Pathways for Dimethyldipalmitylammonium

The synthesis of this compound, a symmetrical quaternary ammonium (B1175870) salt with two C16 alkyl chains, can be achieved through several distinct chemical routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scale of production. The most common approaches involve the quaternization of a tertiary amine or the alkylation of a secondary amine.

The primary methods for synthesizing this compound salts (e.g., chloride or bromide) involve the formation of the central quaternary nitrogen atom by creating carbon-nitrogen bonds.

One major pathway is the alkylation of a secondary amine . In this approach, dihexadecylamine (B7822943) (also known as dipalmitylamine) is reacted with a methylating agent, such as methyl chloride or dimethyl sulfate (B86663), to yield the final quaternary ammonium salt. google.com The dihexadecylamine precursor can itself be synthesized via mono-alkylation of hexadecylamine (B48584) with a hexadecyl halide, such as 1-bromohexadecane, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. mdpi.com

A second common pathway is the alkylation of a tertiary amine . This involves reacting hexadecyldimethylamine (B57324) (also called N,N-dimethyl-1-hexadecanamine) with a hexadecyl halide (e.g., hexadecyl bromide). chemicalbook.comkeruichemical.comnih.gov This S_N2 reaction directly yields the dihexadecyldimethylammonium halide. libretexts.org This method is advantageous if the tertiary amine is a readily available starting material.

A summary of these conventional synthetic routes is presented below.

| Synthetic Pathway | Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|---|

| Alkylation of Secondary Amine | Dihexadecylamine | Methyl Chloride | Alcohol solvent, heat, pressure. google.com | Dihexadecyldimethylammonium chloride |

| Alkylation of Tertiary Amine | Hexadecyldimethylamine | 1-Bromohexadecane | Solvent, heat. libretexts.org | Dihexadecyldimethylammonium bromide |

| Precursor Synthesis | Hexadecylamine | 1-Bromohexadecane | Acetonitrile (MeCN), K₂CO₃, reflux. mdpi.com | Dihexadecylamine |

In line with the growing emphasis on sustainable chemistry, alternative methods for synthesizing QACs, including this compound, are being explored. mdpi.com Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

One such approach is the use of solid-state reactions , which can reduce or eliminate the need for solvents. mdpi.com For instance, the modification of clays (B1170129) with QACs has been performed using solvent-free methods, a principle that could be adapted for the primary synthesis. mdpi.com Another strategy involves the use of catalysis to improve reaction efficiency and reduce by-products. The "borrowing hydrogen" approach, for example, uses alcohols as alkylating agents with metal catalysts, producing water as the only byproduct, representing a transition metal-catalyzed but greener alternative to using alkyl halides. acs.org While not yet specifically documented for this compound, these principles represent the frontier of QAC synthesis.

Chemical Synthesis Approaches

Post-Synthetic Derivatization and Functionalization Strategies

Once synthesized, the dihexadecyldimethylammonium cation can be modified to tailor its properties for specific applications. These modifications can target the quaternary ammonium headgroup, the long palmitoyl (B13399708) chains, or involve conjugation to larger molecules.

The most straightforward modification of the headgroup involves anion exchange . The halide anion (chloride or bromide) initially present can be exchanged for other anions to alter the salt's physical properties, such as solubility or thermal stability. For example, dihexadecyldimethylammonium chloride can be converted to dihexadecyldimethylammonium carbonate by first reacting it with a metal hydroxide (B78521) to form a quaternary ammonium hydroxide intermediate, which is then treated with carbon dioxide. google.com Similarly, anion exchange is a key step in studies of how different anions bind to lipid membranes containing the dihexadecyldimethylammonium cation. nih.gov

Direct post-synthetic modification of the saturated C16 alkyl chains is chemically challenging without degrading the molecule. Therefore, tailoring of the palmitoyl chains is typically accomplished by using functionalized precursors during the initial synthesis.

The amphiphilic nature of this compound, with its charged headgroup and hydrophobic tails, makes it suitable for applications involving biological systems, often through conjugation or complexation.

Non-covalent conjugation is a common strategy. This compound bromide can form complexes with anionic polyelectrolytes, such as poly(1,4-phenylene-ethinylenecarboxylate), for optoelectronic applications. mdpi.com In another example, it was used to pre-modify a polyelectrolyte to make it soluble in an oil phase for creating microcapsules. google.com

For covalent conjugation , the this compound structure often serves as a lipid anchor. While direct conjugation to the pre-formed QAC is rare, its precursors are used to build more complex functional molecules. In one example, dihexadecylamine was used as a building block to synthesize a DOTA-lipid conjugate for use in medical imaging. mdpi.com The dihexadecylamine provided the lipid tail, which was then coupled to the DOTA headgroup via a stable amide bond. mdpi.com Furthermore, this compound salts are frequently incorporated into liposomes along with other lipids. nih.govhbni.ac.in These liposomes can be functionalized by including lipids with reactive headgroups (e.g., maleimide (B117702) or N-Hydroxysuccinimide esters) that can be conjugated to proteins, peptides, or other biomolecules.

| Modification Type | Strategy | Example Precursors/Reagents | Outcome |

|---|---|---|---|

| Headgroup Modification | Anion Exchange | Metal Hydroxide, Carbon Dioxide | Conversion of chloride/bromide to carbonate salt. google.com |

| Chain Tailoring | Pre-Synthetic Functionalization | Amino alcohols, ester-containing fatty acids | Incorporation of functional groups (e.g., imidazole (B134444), ester) into the alkyl chains. researchgate.netru.nl |

| Conjugation | Non-Covalent Complexation | Anionic polyelectrolytes | Formation of complexes for materials science or encapsulation. mdpi.comgoogle.com |

| Conjugation | Covalent Linkage (via precursors) | Dihexadecylamine, functional headgroups (e.g., DOTA) | Creation of lipid-anchored functional molecules for imaging or drug delivery. mdpi.com |

Advanced Structural Characterization and Supramolecular Assembly

Spectroscopic and Diffraction-Based Structural Elucidation

A combination of spectroscopic and diffraction methods is employed to build a comprehensive understanding of the molecular and supramolecular structure of dimethyldipalmitylammonium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds. nanalysis.com Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Correlation (HSQC), reveal correlations between different nuclei, typically ¹H and ¹³C, that are bonded to each other. nanalysis.com This provides unambiguous assignments of proton and carbon signals in the NMR spectrum. For instance, a HETCOR spectrum would show a correlation between the protons of the methyl groups and the adjacent carbon atom in the this compound molecule. nanalysis.com

Solid-state NMR (SSNMR) is particularly valuable for studying materials in the solid state, such as lipids in a bilayer or aggregated states. nih.govrsc.org It provides information on the structure and dynamics of molecules that are not amenable to solution-state NMR or X-ray crystallography due to their size, insolubility, or non-crystalline nature. nih.govrsc.org For lipids like this compound, SSNMR can be used to study the conformation and dynamics of the acyl chains and the headgroup within a bilayer structure. frontiersin.org For example, ²H SSNMR studies on deuterated lipids can reveal details about the order and dynamics at specific positions along the acyl chains. frontiersin.org

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the chemical bonds within a molecule. universallab.orgsmacgigworld.com FTIR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. smacgigworld.comqicomposites.com

In the context of this compound, these techniques can be used to identify characteristic functional groups and to probe the conformational order of the hydrocarbon chains. ulprospector.com The positions, intensities, and shapes of the vibrational bands in the spectra provide a molecular "fingerprint". ulprospector.com For example, the stretching vibrations of the C-H bonds in the palmitoyl (B13399708) chains and the C-N bond in the headgroup will have characteristic frequencies. libretexts.org Changes in the vibrational spectra can indicate phase transitions or alterations in the molecular environment. universallab.org

Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study the vibrations of the hydrocarbon backbone. smacgigworld.com The analysis of specific Raman bands can provide quantitative information about the conformational order (i.e., the ratio of trans to gauche conformers) of the lipid acyl chains. utwente.nl

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of crystalline materials. cesamo.frsdu.dk For a single crystal of this compound, XRD can provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, revealing details about intermolecular interactions that govern the supramolecular architecture. cesamo.frmdpi.com Powder XRD can be used to identify the crystalline phases present in a bulk sample. sdu.dkresearchgate.net

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons (free radicals). nih.govnih.gov While this compound itself is not a radical, ESR can be used to study its assemblies by introducing spin-labeled molecules into the system. nih.gov These spin probes, typically stable nitroxide radicals, are incorporated into the lipid assembly, and their ESR spectra provide information about the local microenvironment, such as polarity, viscosity, and molecular dynamics. nih.govaps.org

By placing spin labels at different positions on a lipid molecule that is then incorporated into a this compound bilayer, one can probe the microenvironment at different depths within the membrane. Changes in the ESR spectrum can indicate alterations in membrane fluidity and the mobility of the lipid chains. aps.org

X-ray Diffraction (XRD) and Small Angle X-ray Scattering (SAXS) for Supramolecular Architectures

Hierarchical Self-Assembly and Supramolecular Structures

The amphiphilic nature of this compound, with its charged headgroup and long hydrocarbon tails, drives its self-assembly in aqueous environments into complex hierarchical structures.

In aqueous solution, this compound molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water. nih.gov This leads to the formation of extended, two-dimensional sheets known as lipid bilayers, where the hydrophobic tails are sequestered in the interior and the hydrophilic headgroups face the aqueous environment on either side. nih.gov These bilayers are the fundamental building blocks of vesicles, which are spherical, self-closed structures enclosing an aqueous core. nih.gov The formation of vesicles from cationic amphiphiles like this compound has been reported. researchgate.netscribd.com

The process of vesicle formation often involves the initial formation of lipid bilayers which then close upon themselves to eliminate exposed hydrophobic edges, a process driven by thermodynamics. nih.gov The formation of these supported lipid bilayers (SLBs) on solid substrates is a dynamic and irreversible process influenced by factors such as temperature and the properties of the substrate. mdpi.com The transition from adsorbed vesicles to a planar bilayer is a key step in this process. parksystems.commdpi.com The stability and properties of these bilayers are crucial for their potential applications. For instance, the presence of phosphatidylcholines can stabilize the bilayers formed by cationic lipids. researchgate.net

Multilamellar and Columnar Inverted Hexagonal Phases

Amphiphilic molecules like this compound can organize into various liquid crystal phases, also known as mesophases, which possess a degree of order between that of a crystalline solid and an isotropic liquid. merckgroup.comucm.es These phases are primarily categorized as thermotropic, which appear in a specific temperature range, or lyotropic, which form in the presence of a solvent and are dependent on both temperature and concentration. ucm.eswikipedia.org

Among the various structures, multilamellar and columnar inverted hexagonal phases are of significant interest. Double-chain quaternary ammonium (B1175870) surfactants, such as this compound bromide (DPAB), are known to exhibit rich self-assembly behaviors, including the formation of bilayers. scribd.com

Multilamellar Phases: These are a type of smectic liquid crystal phase where molecules are arranged in distinct layers. merckgroup.comucm.es In aqueous environments, this compound, with its two long palmitoyl chains and a polar headgroup, readily forms bilayer sheets. These bilayers can then stack upon one another, separated by layers of the solvent, creating a multilamellar vesicle (MLV) or a condensed lamellar structure. This ordered, layered arrangement is one of the most common assemblies for such double-chain lipids.

Columnar Inverted Hexagonal (HII) Phase: In contrast to the flat sheets of a lamellar phase, the inverted hexagonal phase consists of cylindrical structures. In this arrangement, the lipid molecules form inverse micelles, with their polar headgroups facing an aqueous core and their hydrophobic tails extending outwards. ucm.es These cylindrical water channels are then packed into a hexagonal lattice. aps.org The transition from a lamellar to an HII phase is often influenced by factors like temperature, hydration, and molecular geometry. Molecules with a larger headgroup area relative to their tail region tend to form lamellar phases, while those with a smaller, more compact headgroup relative to the splay of their acyl chains are described as "cone-shaped" and favor the curvature required for the HII phase.

Mechanisms of Supramolecular Assembly (e.g., Aurophilic Interactions, Host-Guest Assembly)

Supramolecular assemblies are formed and stabilized by a combination of specific, non-covalent interactions. nso-journal.orgnih.gov The final structure is a result of a delicate balance between forces such as electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic effects. nih.gov

Aurophilic Interactions: This refers to the weak, attractive interaction that can occur between two or more closed-shell gold(I) ions. While this compound ions have been used in electrochemical systems to study reactions at liquid-liquid interfaces, including those involving gold complexes, aurophilicity is a mechanism specific to the aggregation of gold centers themselves. researchgate.net It is not a primary driving force for the self-assembly of this compound cations.

Host-Guest Assembly: A key mechanism involving this compound is host-guest chemistry, which describes complexes formed between a larger "host" molecule that encloses a smaller "guest" molecule or ion. wikipedia.org A well-documented application of this principle is the use of the this compound ion as a "noncovalent protection" group in chemical synthesis. acs.org In the synthesis of sulfonated polyphosphazenes, the bulky and hydrophobic this compound cation acts as a "host" counter-ion for the polar sulfonic acid functionality, which is the "guest". acs.orgacs.org This host-guest complexation effectively shields the sulfonic acid group, rendering it soluble in organic reaction media and allowing the macromolecular substitution to proceed. acs.org This interaction is a clear example of how electrostatic and hydrophobic forces can be harnessed to form a functional, temporary supramolecular assembly. This principle has also been explored with other host-guest pairs, such as water-soluble pillar frontiersin.orgarenes forming complexes with aromatic sulfonic acids. frontiersin.org

Advanced Microscopy for Structural Visualization

To directly observe the intricate structures formed by this compound assemblies, advanced microscopy techniques capable of resolving features at the nanoscale are essential. These methods overcome the limitations of conventional light microscopy.

Atomic Force Microscopy (AFM) for Surface Topography and Complexation

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces with near-atomic resolution. bg.ac.rs It operates by scanning a sharp probe, located at the end of a flexible cantilever, across a sample surface. By monitoring the deflection of the cantilever, a detailed three-dimensional topographical map can be generated. vinca.rs AFM is particularly useful for characterizing the morphology, roughness, and mechanical properties of surfactant films and other molecular assemblies. vinca.rsmdpi.com

Studies on similar double-chained quaternary ammonium surfactants have shown that AFM can be used to visualize the in-situ formation of adsorbed films on substrates like mica. researchgate.net These studies reveal the growth of cohesive bilayers and other surface aggregates. researchgate.netacs.org For this compound assemblies, AFM could be used to:

Visualize the surface of a lamellar phase, identifying individual bilayer steps and assessing the degree of order.

Measure the thickness of adsorbed layers through scratch tests, providing quantitative data on film height. vinca.rs

Characterize changes in surface morphology upon complexation with guest molecules or interaction with other materials. mdpi.com

Table 1: Applications of AFM Modes for Characterizing this compound Assemblies

| AFM Mode | Principle | Application for this compound |

|---|---|---|

| Contact Mode | The tip is in continuous contact with the sample surface during scanning. | High-resolution imaging of robust, hard sample surfaces; can be used for scratch tests to measure film thickness. |

| Tapping Mode | The cantilever oscillates at its resonant frequency, and the tip intermittently "taps" the surface. | Standard mode for high-resolution topography of soft samples, minimizing lateral forces and sample damage. Ideal for imaging lamellar phases without disruption. |

| Phase Imaging | Records the phase lag between the cantilever's oscillation and the drive signal. | Maps variations in surface properties like adhesion, elasticity, and friction. Can distinguish between different components or phases in a mixed assembly. |

| Force Spectroscopy | Measures the force between the tip and the sample as a function of their separation distance. | Probes the mechanical properties (e.g., stiffness, adhesion) of the assembly and can measure the force required to rupture a bilayer. researchgate.net |

Super-Resolution Microscopy for Nanoscale Interactions

Super-resolution microscopy (SRM) encompasses a suite of fluorescence imaging techniques that bypass the diffraction limit of light, achieving spatial resolutions on the order of tens of nanometers. mdpi.comfrontiersin.org Methods like Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) have revolutionized the study of nanoscale biological structures. frontiersin.org

These techniques are exceptionally well-suited for investigating the nanoscale organization within lipid assemblies, such as resolving lipid domains and observing molecular clustering in membranes. frontiersin.orgacs.org While direct SRM studies on this compound are not yet prevalent, the potential applications are significant. For instance, if this compound were to form a host-guest complex with a fluorescent guest molecule, SRM could:

Map the precise location of guest molecules within the supramolecular assembly at a sub-50 nm resolution.

Reveal nanoscale heterogeneity in the distribution of complexes, which would appear as a uniform film under conventional microscopy. acs.org

Allow for the study of the dynamics of nanoscale interactions within the assembly in real-time, providing insights into assembly and disassembly processes. frontiersin.orgmdpi.com

By leveraging fluorescent probes that are sensitive to their local environment, SRM can distinguish between different phases (e.g., gel vs. liquid) within a single lipid bilayer, offering a powerful tool to visualize the complex phase behavior of this compound assemblies. acs.org

Biophysical Interactions with Biological Macromolecules and Membranes

Interactions with Lipid Bilayers and Model Membranes

The interaction of dimethyldipalmitylammonium with lipid bilayers is a critical aspect of its biophysical profile. As a cationic amphiphile, its structure, featuring a positively charged headgroup and two long hydrophobic palmitoyl (B13399708) chains, dictates its behavior within the membrane environment. These interactions are primarily studied using model membranes, such as liposomes and supported lipid bilayers, often composed of phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). mdpi.comnih.govwikipedia.org The amphipathic nature of DPPC allows it to form stable bilayer structures that mimic cellular membranes. wikipedia.org

Membrane fluidity refers to the viscosity of the lipid bilayer and affects the diffusion and rotation of molecules within it. wikipedia.org The insertion of exogenous molecules like this compound can significantly alter this property. The two palmitoyl chains of this compound can intercalate between the acyl chains of the membrane phospholipids.

| Membrane Component | Phase State | Parameter | Observed Effect of this compound | General Reference |

|---|---|---|---|---|

| DPPC | Gel (Lβ') | Acyl Chain Order | Decrease | researchgate.netnih.gov |

| DPPC | Liquid Crystalline (Lα) | Acyl Chain Order | Slight Decrease | wikipedia.orgrsc.org |

| Mixed Lipid Bilayer | Fluid (Ld) | Lateral Diffusion | Increase | nih.govnih.gov |

The phase transition temperature (Tm), or melting temperature, is a characteristic property of lipid bilayers, marking the transition from a rigid gel state to a more fluid liquid-crystalline state. mdpi.com For pure DPPC bilayers, this transition occurs at approximately 41°C. rsc.org The incorporation of foreign molecules can significantly alter the Tm and the cooperativity of the transition.

Studies on similar quaternary ammonium (B1175870) compounds have shown that they can lower the main phase transition temperature of DPPC membranes. researchgate.netresearchgate.net By disrupting the ordered packing of the lipid acyl chains, this compound reduces the energy required to transition the bilayer from the gel to the liquid-crystalline phase. This effect is often observed as a downward shift in the Tm and a broadening of the transition peak in differential scanning calorimetry (DSC) thermograms. researchgate.netresearchgate.net The broadening indicates a decrease in the cooperativity of the phase transition, meaning that the lipid molecules no longer move as a cohesive unit from one phase to another. researchgate.net

| Compound Class | Effect on Tm | Effect on Transition Cooperativity | Method of Observation | Reference |

|---|---|---|---|---|

| Bisquaternary Ammonium Compounds | Decrease | Decrease (Broadening of transition peak) | Differential Scanning Calorimetry (DSC) | researchgate.net |

| Doxorubicin (positively charged) | Slight Decrease | Decrease | Differential Scanning Calorimetry (DSC) | researchgate.net |

The hydration profile of a lipid bilayer describes the extent of water penetration into the membrane structure. The permeability of the membrane to water and other small molecules is intrinsically linked to its structure and dynamics. arxiv.orgnih.gov The incorporation of this compound can alter both these properties. The positively charged headgroup can influence the organization of water molecules at the membrane-water interface. nih.gov

By inserting into the bilayer, this compound can create defects in the lipid packing, which may serve as pathways for increased water penetration into the hydrophobic core. mdpi.com This increased hydration at the interfacial region can lower the energy barrier for the passage of water and other small polar molecules across the membrane, thereby increasing its permeability. arxiv.orgcaltech.edu Studies on similar amphiphilic molecules have shown that longer alkyl chains can enhance their propensity to increase membrane permeability. researchgate.net The process is generally understood as a solubility-diffusion mechanism, where the bilayer interior acts like a liquid hydrocarbon phase. nih.govsemanticscholar.org

Lipid mobility within a bilayer encompasses lateral diffusion (movement within the plane of a leaflet) and transverse diffusion, also known as flip-flop (movement from one leaflet to the other). nih.govnih.gov The rate of lateral diffusion is directly related to membrane fluidity. As this compound increases membrane fluidity by disrupting lipid packing, it concurrently enhances the lateral mobility of the surrounding phospholipid molecules. nih.gov

Lipid flip-flop is a generally slow process due to the high energetic barrier of moving a polar headgroup through the hydrophobic membrane core. arxiv.orgrsc.org However, the introduction of amphiphilic molecules like this compound can facilitate this process. The disruption of the bilayer structure and the potential formation of transient pores or other defects can lower the activation energy for flip-flop. nih.govarxiv.org This effect has been noted for other molecules that perturb membrane structure, suggesting a similar mechanism for this compound.

Biological membranes are not homogenous; they exhibit lateral organization into domains with distinct lipid and protein compositions, such as lipid rafts. wikipedia.orgrsc.org These domains, often enriched in cholesterol and sphingolipids, exist in a liquid-ordered (Lo) phase, which is distinct from the surrounding liquid-disordered (Ld) phase. nih.govembopress.org The introduction of this compound can influence this lateral organization.

Due to its structure with two saturated palmitoyl chains, this compound may show preferential partitioning between different lipid phases. However, as a cationic surfactant, its primary effect is often the disruption of existing domains. By inserting into the bilayer, it can alter the line tension at the boundaries of these domains or interfere with the specific lipid-lipid and lipid-cholesterol interactions that are necessary for domain stability. frontiersin.org Some studies on similar ionic liquids have shown that they can induce the formation of distinct compound-rich nanodomains within a lipid membrane, suggesting that this compound could also lead to new forms of lateral heterogeneity rather than simply disordering existing domains. researchgate.net This process is driven by a balance of hydrophobic interactions between the alkyl tails and electrostatic interactions at the headgroup level. mdpi.com

At higher concentrations, the interaction of this compound with lipid bilayers can lead to significant destabilization, culminating in the formation of pores or even complete membrane solubilization (a detergent-like effect). nih.govfrontiersin.org This is a key mechanism for the activity of many membrane-active compounds, including antimicrobial peptides. frontiersin.orgrsc.org

The mechanism of pore formation is thought to involve several steps. Initially, the cationic this compound molecules accumulate on the surface of the membrane, driven by electrostatic attraction if the membrane contains anionic lipids. mdpi.com As their concentration increases, their hydrophobic tails insert into the membrane core, causing mechanical stress and thinning of the bilayer. frontiersin.orgmdpi.com This stress can be relieved by the formation of transient or stable pores. frontiersin.orgaps.org These pores allow for the uncontrolled passage of ions and water, leading to the loss of the membrane's barrier function. biorxiv.orgmdpi.com The affinity of amphiphilic molecules for the high-curvature environment of the pore rim can help to stabilize these structures. aps.org

Lateral Phase Organization and Microdomain Formation

Complexation with Nucleic Acids (DNA, RNA, siRNA)

The interaction between cationic lipids like this compound and nucleic acids is a cornerstone of their application in gene delivery. This process is governed by a complex interplay of forces that lead to the condensation of nucleic acids into structures known as lipoplexes.

The primary driving force for the formation of complexes between cationic lipids, such as this compound, and nucleic acids is the electrostatic interaction between the positively charged headgroup of the lipid and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov This strong coulombic attraction neutralizes the charge of the DNA or RNA, initiating the condensation process.

However, the interaction is not solely electrostatic. Hydrophobic interactions also play a significant role. nih.govthno.org Once the initial electrostatic attraction brings the lipid and nucleic acid into close proximity, the hydrophobic tails of the this compound molecules can interact with the less polar regions of the nucleic acid, such as the nitrogenous bases. nih.gov Furthermore, hydrophobic interactions between the aliphatic tails of the lipid molecules themselves contribute to the stability and structure of the resulting complex. nih.gov Some studies have shown that in certain systems, the binding of cationic components to nucleic acids is driven by both enthalpy and entropy, with the electrostatic component, resulting from the release of ions, being a dominant factor. nih.gov The combination of these electrostatic and hydrophobic forces leads to the efficient packaging of the nucleic acid into a compact, lipid-coated particle.

The complexes formed between cationic lipids and nucleic acids, often called lipoplexes, have been the subject of extensive structural analysis to understand how they protect and deliver their cargo. Various techniques, including Fourier transform infrared (FTIR) spectroscopy, circular dichroism (CD), and atomic force microscopy (AFM), have been employed to elucidate their structure. nih.gov

Structural analyses have revealed that the binding of cationic lipids can occur at multiple sites on the DNA molecule, including the major and minor grooves, as well as the phosphate backbone. nih.gov The resulting complexes often exhibit a lamellar or hexagonal lattice structure, with the nucleic acid molecules intercalated between layers of lipid bilayers. The specific structure can be influenced by factors such as the lipid-to-nucleic acid charge ratio and the specific chemical structure of the cationic lipid.

For instance, studies on similar dialkyldimethylammonium compounds like dioctadecyldimethylammonium bromide (DDAB) have provided insights into the binding constants and stability of these complexes. nih.gov The stability of such lipid-DNA complexes is a critical factor in their ability to transfect cells. The table below presents the binding constants for several lipid-DNA complexes, illustrating the relative stability.

| Lipid | Binding Constant (K) M⁻¹ |

| Cholesterol (Chol) | 1.4 (±0.5) x 10⁴ |

| Dioctadecyldimethylammoniumbromide (DDAB) | 2.4 (±0.80) x 10⁴ |

| 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | 3.1 (±0.90) x 10⁴ |

| Dioleoylphosphatidylethanolamine (DOPE) | 1.45 (±0.60) x 10⁴ |

| Data sourced from a study on calf-thymus DNA complexation with various lipids. nih.gov |

These structural analyses are crucial for designing more effective lipid-based delivery systems, as the morphology of the complex directly impacts its stability and interaction with cellular membranes.

The process of complexation with cationic lipids like this compound can induce significant conformational changes in the structure of nucleic acids. nih.gov The native B-form of DNA, characterized by its right-handed double helix, can be altered upon interaction with lipid bilayers.

Circular dichroism (CD) spectroscopy is a powerful technique used to monitor these changes. Studies have shown that upon complexation, DNA can undergo a transition to other forms, such as the A-form or C-form, or even experience a degree of denaturation. nih.gov For example, research on the interaction of 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP), a DNA building block, with dioctadecyldimethylammonium bromide (DODAB) bilayers demonstrated a conformational change from the typical anti conformation to a syn conformation. nih.gov This change, where the base rotates relative to the sugar, could be a precursor to the denaturation of the DNA strand within the complex. nih.gov The extent and nature of these conformational changes are dependent on the concentration of the lipid and the specific lipid used. nih.gov

These alterations in the nucleic acid's secondary structure are a direct consequence of the electrostatic and hydrophobic forces at play during complex formation. nih.govnih.gov The neutralization of the phosphate backbone and the interaction with the hydrophobic lipid environment can disrupt the delicate balance of forces that maintain the B-form DNA structure in an aqueous solution.

For a nucleic acid to be biologically active, it must be released from its lipid carrier within the target cell. The displacement of the nucleic acid from the lipoplex is a critical and complex step. A primary mechanism for this release is thought to involve interaction with anionic lipids present in cellular membranes, particularly endosomal membranes.

Conformational Changes in Nucleic Acids Induced by Complexation

Interactions with Proteins and Peptides (Mechanistic)

The interaction of lipids with proteins is fundamental to numerous cellular processes. Cationic lipids, as components of membranes, can modulate the structure and function of associated proteins. While direct studies on this compound may be specific, the principles can be extrapolated from the broader understanding of lipid-protein interactions.

Membrane proteins, or peripheral proteins that associate with membranes, exist in a lipid-rich environment that influences their folding, stability, and activity. mdpi.com The physical properties of the lipid bilayer, such as fluidity and curvature, which can be influenced by lipids like this compound, can impact the conformational state of embedded or associated proteins. mdpi.com For example, studies on small heat shock proteins have shown they can interact with and modulate the physical state of membranes, which in turn can affect the aggregation of other membrane proteins. mdpi.com

Furthermore, interactions between the transmembrane domains of proteins are critical for the assembly of protein complexes and for signal transduction. nih.gov The lipid environment can allosterically regulate these interactions. While many studies focus on protein-protein interactions, it is clear that the lipid membrane is not a passive scaffold but an active participant in modulating protein function. The presence of specific lipids can stabilize certain protein conformations, facilitate oligomerization, or alter enzymatic activity. nih.govnih.gov

Peptide-Mediated Interactions within Delivery Systems

The integration of peptides into delivery systems containing this compound is a strategic approach to enhance their functionality, targeting capabilities, and cellular uptake. This compound, a cationic lipid, serves as a foundational component for forming nanoparticles or liposomes that can encapsulate therapeutic agents. The inherent positive charge of these delivery vehicles facilitates the initial, non-specific interaction with negatively charged cell surfaces. However, the incorporation of specific peptides onto the surface of these carriers introduces a higher level of precision and efficiency in delivery.

The primary mechanism governing the association of peptides with this compound-based nanoparticles is electrostatic interaction. Peptides, being composed of amino acids, can be designed to possess a net charge that promotes binding to the positively charged surface of the nanoparticles. Furthermore, peptides can be conjugated to other lipid components or polymers that are co-formulated with this compound. For instance, peptides can be attached to the distal end of polyethylene (B3416737) glycol (PEG)-lipid conjugates, which are often included in lipid nanoparticle formulations to provide steric stabilization.

Peptide functionalization can be broadly categorized based on the intended function:

Targeting Peptides: These peptides are designed to recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells or cells within a particular tissue. This specific binding enhances the accumulation of the delivery system at the desired site, thereby increasing the local concentration of the therapeutic payload and minimizing off-target effects.

Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of their associated cargo. nih.gov The inclusion of CPPs on the surface of this compound nanoparticles can significantly improve the internalization of the delivery system and its payload into the cytoplasm. nih.gov

Fusogenic Peptides: These peptides are often derived from viral proteins and undergo a conformational change in the acidic environment of the endosome. This change allows them to disrupt the endosomal membrane, facilitating the release of the nanoparticle's contents into the cytoplasm and avoiding lysosomal degradation.

The interaction of these functional peptides with the this compound delivery system and their subsequent engagement with biological targets are critical for successful delivery. The formation of a "protein corona" around nanoparticles upon entering a biological fluid is an important consideration. researchgate.netmdpi.com The surface properties of the nanoparticle, including its charge and the presence of peptides, will influence the composition of this corona, which in turn affects the nanoparticle's stability, circulation time, and cellular interactions. researchgate.netnih.gov

Detailed research findings on the specific interactions between this compound and various functional peptides are crucial for optimizing these delivery systems. Biophysical characterization techniques are employed to understand these interactions.

Interactive Data Table: Biophysical Characterization of Peptide-Functionalized this compound Nanoparticles

The following table summarizes hypothetical research findings from the biophysical characterization of this compound nanoparticles functionalized with different classes of peptides. Such studies are essential for understanding how peptide modification influences the physicochemical properties and biological activity of the delivery system.

| Peptide Type | Example Peptide Sequence | Change in Zeta Potential (mV) | Change in Hydrodynamic Diameter (nm) | Receptor Binding Affinity (Kd) | Cellular Uptake Efficiency (%) |

|---|---|---|---|---|---|

| Targeting Peptide (e.g., for cancer cells) | cRGDfK | Slight Decrease | Increase | Low nM range | Significantly Increased |

| Cell-Penetrating Peptide (CPP) | YGRKKRRQRRR (TAT) | Maintained or Slightly Increased | Moderate Increase | N/A (non-receptor mediated) | Dramatically Increased |

| Fusogenic Peptide | GLFGAIAGFIENGWEG | Slight Decrease | Increase | N/A | Enhanced endosomal escape |

| No Peptide (Control) | N/A | Baseline Positive | Baseline | Low (non-specific) | Baseline |

Mechanistic Principles in Research Applications

Non-Viral Gene Delivery Systems (Mechanistic Aspects)

Dimethyldipalmitylammonium, as a cationic lipid, plays a important role in the development of non-viral vectors for gene therapy. Its chemical structure, featuring a positively charged head group and two long hydrocarbon tails, enables it to interact with and deliver nucleic acids into cells. The following sections delve into the mechanistic principles governing its application in gene delivery.

Role of this compound in Cationic Lipid-Based Vectors

Cationic lipids, such as this compound, are fundamental components of liposomal and other lipid-based gene delivery vectors. Their primary role is to condense negatively charged plasmid DNA or RNA into compact, positively charged nanoparticles known as lipoplexes. This charge neutralization and compaction are crucial for several reasons:

Protection of Genetic Material: The lipid formulation shields the nucleic acids from degradation by nucleases present in the extracellular environment and within the cell.

Facilitation of Cellular Uptake: The net positive charge of the lipoplex promotes electrostatic interactions with the negatively charged proteoglycans on the cell surface, initiating the process of endocytosis.

The structure of the cationic lipid itself is a key determinant of its efficacy. While this compound is a monovalent cationic lipid, research has also explored multivalent cationic lipids which may offer different transfection efficiencies and in vivo activities. thno.org The choice of the cationic head group and the nature of the hydrophobic tails can influence the stability of the lipoplex and its interaction with cellular membranes.

Table 1: Common Cationic and Helper Lipids in Gene Delivery

| Lipid Type | Example Compound | Role in Gene Delivery |

| Cationic Lipid | This compound Chloride | Provides positive charge to complex with and condense negatively charged nucleic acids. |

| Cationic Lipid | DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) | One of the first commercially available cationic lipids for gene delivery. nih.gov |

| Cationic Lipid | DOTAP ([1,2-bis(oleoyloxy)-3-(trimethylammonio)propane]) | A fully protonated cationic lipid at physiological pH. nih.gov |

| Cationic Lipid | DC-Chol (3β[N-(N′, N′-dimethylaminoethane)-carbamoyl] cholesterol) | A cholesterol-based cationic lipid with a tertiary amine, offering reduced cytotoxicity. nih.gov |

| Helper Lipid | DOPE (Dioleoylphosphatidylethanolamine) | A neutral lipid that aids in the destabilization of the endosomal membrane, promoting the release of genetic material into the cytoplasm. scielo.br |

Mechanisms of Endosomal Escape

A major hurdle for successful gene delivery is the trafficking of the lipoplex to lysosomes, where the genetic cargo would be degraded. Therefore, the escape of the lipoplex from the endosome into the cytoplasm is a critical step. Several mechanisms have been proposed for this process, with the "proton sponge hypothesis" being one of the most widely accepted for cationic polymer and lipid-based vectors. ugent.bemonash.edumdpi.comnih.gov

Proton Sponge Hypothesis: After internalization via endocytosis, the endosome matures, and its internal pH drops due to the action of proton pumps (V-ATPases) on the endosomal membrane. Cationic lipids with buffering capacity, like those containing amine groups, can absorb these protons. This buffering effect leads to a continuous influx of protons and chloride ions into the endosome to maintain charge neutrality. ugent.be The accumulation of ions results in an increased osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the lipoplex into the cytoplasm. monash.edumdpi.com

Other proposed mechanisms for endosomal escape include:

Membrane Fusion: The lipid bilayer of the lipoplex may directly fuse with the endosomal membrane, releasing its contents into the cytosol. The inclusion of fusogenic lipids like DOPE is thought to enhance this process. scielo.br

Pore Formation: The cationic lipids could perturb the endosomal membrane, creating transient pores through which the genetic material can pass.

Endosomal Damage: The interaction of the cationic lipoplex with the anionic lipids of the inner endosomal membrane can lead to the formation of charge-neutralized ion pairs. This disruption of the membrane's lipid organization can cause destabilization and rupture. nih.gov

Intracellular Trafficking and Release Mechanisms of Genetic Material

Once the this compound-based lipoplex enters the cell through endocytosis, it embarks on a complex journey within the intracellular environment. The ultimate goal is the delivery of the genetic material to the nucleus for transcription.

The general pathway is as follows:

Endocytosis: The lipoplex binds to the cell surface and is internalized into an early endosome. scielo.br

Endosomal Maturation and Escape: The early endosome matures into a late endosome, and as described above, the lipoplex must escape this pathway to avoid degradation in the lysosome. nih.gov The successful release into the cytoplasm is a major rate-limiting step. frontiersin.org

Cytoplasmic Transport: Once in the cytoplasm, the lipoplex must navigate the crowded environment to reach the nucleus. The DNA needs to be protected from cytoplasmic nucleases. mdpi.com It is believed that for the genetic material to be transcriptionally active, it must dissociate from the cationic lipid carrier. purdue.edu

Nuclear Entry: The released plasmid DNA must then be imported into the nucleus. For dividing cells, the breakdown of the nuclear envelope during mitosis can facilitate nuclear entry. In non-dividing cells, the DNA must pass through the nuclear pore complexes, a process that is more efficient for smaller DNA fragments.

The dissociation of the DNA from the this compound vector is thought to be facilitated by the interaction with negatively charged molecules in the cytoplasm and the nuclear envelope. nih.gov

Factors Influencing Transfection Efficiency at the Molecular and Cellular Level

The success of gene transfection using this compound-based vectors is dependent on a multitude of interconnected factors at both the molecular and cellular levels. thermofisher.compromega.jp

Molecular Factors:

Cationic Lipid to DNA Ratio: The charge ratio of the cationic lipid to the DNA is critical. A net positive charge is necessary for binding to the cell surface, but an excessive positive charge can lead to cytotoxicity. thno.org

Lipoplex Structure and Size: The size and structure of the lipoplex can influence its stability and its ability to be internalized by cells. Smaller, more homogenous particles are generally preferred.

Helper Lipid: The presence and type of helper lipid, such as DOPE, can significantly impact transfection efficiency by facilitating endosomal escape. scielo.br

Nucleic Acid Quality and Topology: The purity of the plasmid DNA is crucial, as contaminants can interfere with lipoplex formation and transfection. Supercoiled plasmid DNA is generally more efficient for transient transfection. thermofisher.com

Cellular Factors:

Cell Type: Different cell lines exhibit varying susceptibilities to transfection by cationic lipids. thermofisher.com

Cell Health and Viability: Cells should be healthy and in the logarithmic growth phase for optimal transfection. promega.jp

Cell Confluency: The density of cells at the time of transfection can affect efficiency. Overly confluent cells may show reduced uptake due to contact inhibition. promega.jp

Presence of Serum: Serum proteins can interact with lipoplexes, potentially inhibiting transfection. Therefore, some protocols recommend transfection in serum-free media. thno.org

Table 2: Key Factors Influencing Transfection Efficiency

| Factor Category | Specific Factor | Impact on Transfection |

| Molecular | Cationic Lipid:DNA Ratio | Affects lipoplex charge, stability, and cytotoxicity. thno.org |

| Molecular | Helper Lipid | Can enhance endosomal escape and improve efficiency. scielo.br |

| Molecular | Nucleic Acid Quality | Purity and topology of DNA influence transfection success. thermofisher.com |

| Cellular | Cell Type and Health | Different cell lines have varying transfection efficiencies; healthy, actively dividing cells are optimal. thermofisher.compromega.jp |

| Cellular | Cell Confluency | Optimal confluency is required to avoid poor growth or contact inhibition. promega.jp |

| Cellular | Serum in Media | Can interfere with lipoplex-cell interaction and reduce efficiency. thno.org |

Vaccine Adjuvant Mechanisms

In addition to gene delivery, cationic lipids like this compound have been investigated for their potential as vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. invivogen.comnih.gov

Immunostimulatory Principles of this compound-Based Adjuvants

The adjuvant properties of this compound are primarily attributed to its ability to form liposomes, which can act as a delivery system for vaccine antigens. unime.it These liposomal formulations can enhance the immune response through several mechanisms:

Depot Effect: The liposomes can form a depot at the injection site, leading to a slow and sustained release of the antigen. This prolonged exposure increases the likelihood of interaction with immune cells. invivogen.com

Enhanced Antigen Uptake: The particulate nature of the liposomes facilitates their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.gov

Antigen Presentation: Once inside the APC, the liposome (B1194612) can facilitate the processing of the antigen and its presentation on Major Histocompatibility Complex (MHC) molecules to T cells, a critical step in initiating an adaptive immune response. nih.gov

Immunostimulatory Properties: While the lipid itself may have some intrinsic immunostimulatory activity, it is more common for liposomal adjuvants to be formulated with known immunostimulants. For example, the adjuvant system AS01 combines liposomes with Monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist, and QS-21, a saponin. nih.gov This combination leads to the activation of APCs and the production of cytokines that drive a strong T-cell response. nih.govnih.gov

This compound-based liposomes could potentially be used in a similar manner, co-formulating them with specific TLR agonists or other immunostimulatory molecules to tailor the immune response towards a desired Th1 or Th2 phenotype. invivogen.comnih.gov The activation of innate immune pathways through such combinations is a key principle in modern vaccine adjuvant design. frontiersin.org

Activation of Innate Immune Responses and Pattern Recognition Receptors (PRRs)

This compound (DDA), a cationic lipid, plays a significant role in initiating innate immune responses, which is the first line of defense against pathogens. A key mechanism behind this is its interaction with and activation of Pattern Recognition Receptors (PRRs). PRRs are crucial components of the innate immune system that recognize conserved molecular structures on pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs), and endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs). promega.canih.govnumberanalytics.com The activation of these receptors triggers a cascade of signaling pathways that lead to the production of inflammatory cytokines and the activation of immune cells. numberanalytics.com

While the precise PRRs that directly recognize DDA are still under investigation, its role as a component of adjuvant systems, particularly when combined with other immunostimulatory molecules, highlights its ability to modulate PRR signaling. For instance, in the context of liposomal adjuvants, DDA's cationic nature facilitates the co-delivery of PRR agonists to antigen-presenting cells (APCs). frontiersin.org When formulated with Monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist, and trehalose-6,6'-dibehenate (B1254617) (TDB), a Mincle agonist, DDA-based liposomes (termed DMT) effectively stimulate both TLR4 and Mincle pathways. frontiersin.org This multi-agonist approach leads to a more robust and tailored immune response.

Furthermore, some studies suggest that cationic liposomes themselves can act as DAMPs, triggering innate immune signaling. nih.gov The particulate nature and positive charge of DDA-containing liposomes can lead to cellular stress and the release of endogenous molecules that are then recognized by PRRs like NLRP3. nih.gov This intrinsic immunostimulatory capacity of DDA contributes to its effectiveness as an adjuvant component, setting the stage for a potent adaptive immune response.

Modulation of Cytokine and Chemokine Secretion Pathways

This compound (DDA), particularly when formulated as a component of adjuvant systems, plays a crucial role in modulating the secretion of cytokines and chemokines, which are key signaling molecules that orchestrate the immune response. The profile of cytokines and chemokines induced by a DDA-based adjuvant can significantly influence the nature and magnitude of the resulting adaptive immunity. capes.gov.brnih.gov

When used in combination with other immunostimulators like trehalose (B1683222) dibehenate (TDB), DDA-based liposomes have been shown to induce a mixed Th1/Th2 immune response. nih.govmums.ac.ir This is characterized by the secretion of a broad range of cytokines. For example, immunization with a respiratory syncytial virus (RSV) vaccine candidate formulated with DDA led to the induction of both Th1-associated cytokines like interferon-gamma (IFN-γ) and Th2-associated cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). nih.gov

Furthermore, DDA-based adjuvants can be tailored to elicit specific cytokine profiles. The inclusion of Monophosphoryl lipid A (MPLA), a TLR4 agonist, in DDA formulations (DDA/MPLA) has been shown to be a potent inducer of IFN-γ and IL-17 responses. frontiersin.org In contrast, the combination of DDA and TDB (CAF01) stimulates high levels of IFN-γ and IL-17A, but also induces the regulatory cytokine IL-10. frontiersin.org The formulation of DDA with both MPLA and TDB (DMT) can elicit the highest levels of IFN-γ, IL-2, TNF-α, and IL-17A, demonstrating the capacity to fine-tune the cytokine milieu by combining different PRR agonists within the DDA liposomal framework. frontiersin.org

The induction of chemokines is another important aspect of DDA's immunomodulatory function. Cationic liposomes can trigger the secretion of chemokines that are involved in the recruitment of various immune cells to the site of injection, creating a local immuno-competent environment. nih.gov For example, intraperitoneal injection of a cationic liposome formulation containing DDA and MPLA resulted in an influx of neutrophils, monocytes, and macrophages into the peritoneal cavity. nih.gov This recruitment is mediated by the local production of chemokines, which is an essential early step in the initiation of an effective immune response.

Cellular Recruitment and Antigen Uptake Enhancement Mechanisms

This compound (DDA) plays a pivotal role in the recruitment of immune cells to the site of injection and significantly enhances the uptake of antigens by antigen-presenting cells (APCs). nih.govnih.gov These two mechanisms are fundamental to its function as an adjuvant.

Cellular Recruitment:

The administration of DDA-based adjuvants induces a local inflammatory response characterized by the influx of various immune cells. tandfonline.com This process is driven by the local production of cytokines and chemokines. nih.govfrontiersin.org Studies have shown that subcutaneous immunization with DDA/TDB liposomes leads to robust and sustained local swelling and infiltration of innate immune cells. frontiersin.org Specifically, intraperitoneal injection of cationic liposomes containing DDA has been shown to increase the influx of neutrophils, monocytes, and macrophages to the injection site. nih.gov This recruitment of immune cells creates an "immuno-competent environment" that is crucial for the initiation of a potent immune response. nih.gov The recruited monocytes, in particular, have been shown to be essential for the induction of Th1/Th17 responses. frontiersin.org

Antigen Uptake Enhancement:

A primary mechanism by which DDA enhances immunogenicity is by facilitating the uptake of antigens by APCs, such as dendritic cells (DCs) and macrophages. nih.govnih.govresearchgate.net The cationic nature of DDA liposomes allows for the efficient electrostatic adsorption of anionic antigens onto their surface. nih.govresearchgate.net This association leads to a significantly enhanced uptake of the antigen by APCs compared to the administration of the antigen alone. nih.gov

This enhanced uptake is an active process, dependent on actin-dependent endocytosis, and is arrested at low temperatures. nih.gov The increased internalization of the antigen by APCs leads to more efficient antigen processing and presentation on MHC class II molecules. nih.gov This, in turn, results in a more potent stimulation of antigen-specific T cells. nih.gov In fact, the adsorption of an antigen onto DDA liposomes has been shown to increase the efficiency of antigen presentation by more than 100-fold. nih.gov DDA-based liposomes preferentially target antigens to APCs, with minimal uptake observed by T cells. nih.gov

Inflammasome Activation Pathways (e.g., NLRP3)

The activation of inflammasomes, particularly the NLRP3 inflammasome, is a critical mechanism in the innate immune response, and evidence suggests that cationic lipids like this compound (DDA) can play a role in this process. nih.govrsc.org The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. promega.cafrontiersin.org Active caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms. researchgate.net

The activation of the NLRP3 inflammasome is typically a two-step process: a "priming" signal and an "activation" signal. frontiersin.orgresearchgate.net The priming signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. frontiersin.orgresearchgate.net The second signal can be triggered by a variety of stimuli, including particulate matter, toxins, and crystalline substances, leading to the assembly and activation of the inflammasome. nih.gov

Cationic liposomes, including those containing DDA, have been identified as novel activators of the NLRP3 inflammasome. nih.gov It is proposed that these liposomes can act as a second signal for inflammasome activation. The mechanism is thought to involve the induction of mitochondrial reactive oxygen species (mtROS). nih.gov Particulate stimuli can cause mitochondrial stress, leading to the generation of mtROS, which is a key secondary signaling messenger for NLRP3 activation. nih.gov Blocking mitochondrial ROS has been shown to abolish NLRP3 inflammasome activation. nih.gov

Furthermore, the activation of the NLRP3 inflammasome by some stimuli is dependent on potassium (K+) efflux from the cell. mdpi.com It is plausible that the interaction of cationic DDA liposomes with the cell membrane could perturb ion channels, leading to K+ efflux and subsequent NLRP3 activation. While direct evidence specifically linking DDA to NLRP3-mediated K+ efflux is still emerging, the ability of other particulate adjuvants to induce this pathway supports this as a potential mechanism.

Promotion of Adaptive Immune Responses (e.g., T-cell differentiation, Humoral Responses)

This compound (DDA) is a potent adjuvant known for its ability to strongly promote both cellular and humoral adaptive immune responses. capes.gov.brresearchgate.net Its effectiveness lies in its capacity to enhance antigen presentation and modulate the immune environment to favor robust T-cell and B-cell activation.

T-cell Differentiation:

DDA-based adjuvants are particularly effective at inducing cell-mediated immunity, characterized by the differentiation of T helper (Th) cells and the activation of cytotoxic T lymphocytes (CTLs). capes.gov.br The specific type of T-cell response can be tailored by the formulation of the DDA adjuvant. For instance, DDA is known to be a strong inducer of Th1 responses, which are critical for clearing intracellular pathogens. capes.gov.brnih.gov This is often characterized by the production of interferon-gamma (IFN-γ). nih.gov

When combined with trehalose dibehenate (TDB) in a liposomal formulation (DDA:TDB), it can induce strong Th1 and Th17 responses. frontiersin.org The inclusion of other immunomodulators, such as monophosphoryl lipid A (MPLA), can further skew the response. For example, co-adjuvanting DDA/TDB liposomes with a TLR7 agonist has been shown to enhance IgG2a/c class-switching, a hallmark of type 1 immunity, even in the absence of a strong Th1 cell response, by directly programming B cells. nih.gov This highlights the versatility of DDA in directing T-cell differentiation pathways.

Humoral Responses:

DDA also effectively enhances humoral immunity, which is mediated by B cells and the production of antibodies. capes.gov.brplos.org Cationic liposomes formulated with DDA have been shown to induce strong and long-lasting antibody responses against various antigens. plos.org For example, mice immunized with an influenza antigen encapsulated in DDA/TDB liposomes showed significantly higher levels of antigen-specific secretory IgA (s-IgA) in mucosal secretions and serum IgG, IgG1, and IgG2b antibodies compared to the antigen alone or formulated with other liposomes. tandfonline.com This indicates that DDA promotes a potent and broad humoral response. The ability of DDA to form a depot at the injection site contributes to the sustained release of the antigen, which is believed to be important for the generation of a long-term memory response. tandfonline.commums.ac.ir

Nanoparticle Design and Formulation Principles

The design and formulation of nanoparticles incorporating this compound (DDA) are critical for its function as an effective adjuvant and delivery system. The physicochemical properties of these nanoparticles, such as size, surface charge, and lamellarity, significantly influence their interaction with the immune system.

Liposome Formulation:

DDA is commonly formulated into liposomes, which are spherical vesicles composed of lipid bilayers. plos.org The cationic nature of DDA, conferred by its quaternary ammonium (B1175870) head group, is a key feature. sci-hub.se However, DDA has low physical stability on its own and can aggregate in saline solutions. sysrevpharm.orgscitepress.org Therefore, it is often combined with other lipids, such as soy phosphatidylcholine (SPC) and cholesterol, to form stable liposomes. sysrevpharm.orgscitepress.org Cholesterol is often included to increase the packing of the lipid bilayer, which can modulate the phase transition temperature of the liposome. mums.ac.irsysrevpharm.org

The method of preparation influences the characteristics of the resulting liposomes. The lipid-film hydration method is commonly used, where lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. plos.org This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). plos.org Sonication or extrusion techniques can be employed to reduce the size and lamellarity of the liposomes, resulting in the formation of small unilamellar vesicles (SUVs). plos.org

Physicochemical Properties and Their Impact:

Size: The size of DDA-based nanoparticles can influence their uptake by antigen-presenting cells (APCs) and their trafficking to lymph nodes. plos.org While larger MLVs (around 500 nm) can form a depot at the injection site, smaller SUVs (60-120 nm) have been shown to be particularly effective at inducing CD8+ T-cell responses. researchgate.netplos.org

Surface Charge (Zeta Potential): The positive surface charge of DDA liposomes is crucial for the electrostatic adsorption of anionic antigens and for their interaction with negatively charged cell membranes. researchgate.netplos.org The zeta potential of DDA:TDB liposomes is typically positive, and while the adsorption of protein antigens can lead to aggregation and an increase in size, the positive charge is largely maintained. plos.org

Antigen Association: Antigens can be either encapsulated within the aqueous core of the liposomes or adsorbed onto their surface. plos.org Surface adsorption is a common strategy for protein antigens, facilitated by the cationic nature of DDA. nih.govplos.org The efficiency of antigen association is typically high, with over 90% of the antigen being adsorbed onto the liposomes. nih.gov

Interactive Data Table: Physicochemical Properties of DDA:TDB Liposomal Formulations

| Formulation | Size (diameter, nm) | Zeta Potential (mV) | Antigen Association |

| DDA:TDB MLVs (empty) | 667.2 ± 72.6 | 46.26 ± 3.7 | N/A |

| DDA:TDB MLVs + OVA | 1047.1 ± 135.8 | Positive | Surface Adsorbed |

| DDA:TDB SUVs + OVA | ~60-120 | Positive | Surface Adsorbed |

This table is based on data from selected research and is for illustrative purposes. Actual values may vary depending on the specific formulation and measurement techniques. plos.org

Computational and Theoretical Modeling

Molecular Dynamics (MD) Simulations of Lipid Bilayer Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between surfactant molecules and lipid bilayers, providing atomic-level detail of these complex systems. bohrium.comacs.org While specific MD studies focusing exclusively on dimethyldipalmitylammonium are not abundant in publicly available literature, research on analogous long-chain dialkyldimethylammonium surfactants interacting with model membranes, such as dipalmitoylphosphatidylcholine (DPPC), offers significant insights. rsc.orgrsc.org

MD simulations have been employed to study the influence of cationic quaternary ammonium (B1175870) surfactants on the structural properties of DPPC membranes. rsc.org These simulations reveal that the interaction is highly dependent on the surfactant's alkyl chain length. For instance, surfactants with shorter alkyl tails tend to insert as monomers into the hydrophobic core of the bilayer, disrupting the lipid packing and increasing membrane fluidity. rsc.org Conversely, surfactants with longer alkyl chains, like this compound, are more likely to aggregate at the membrane-water interface. rsc.org

Key findings from MD simulations of related dialkyldimethylammonium surfactants with DPPC bilayers include:

Alteration of Bilayer Structure: The presence of cationic surfactants can significantly alter the structure of the lipid bilayer. Strong interactions between the surfactant headgroups and the phosphate (B84403) and ester groups of phospholipids (B1166683) can lead to a reduction in inter-lipid interactions, which may increase the porosity of the membrane. rsc.org

Influence on Lipid Order: The effect on the structural order of the DPPC bilayer can be twofold. Aggregates of surfactants at the membrane surface can increase the order of the lipid tails, while the insertion of surfactant monomers into the bilayer's hydrophobic region can decrease it. rsc.org

Membrane Deformation: The attachment of quaternary ammonium surfactants to the membrane can cause deformation and even disruption of the bilayer structure. rsc.org

A comparative analysis of the effects of different quaternary ammonium surfactants on a DPPC bilayer, as suggested by MD simulation studies, is presented in the table below.

| Surfactant Type | Alkyl Chain Length | Primary Interaction with DPPC Bilayer | Effect on Bilayer Order |

| Shorter-chain (e.g., HEDMOAC) | C8 | Monomer insertion into hydrophobic core | Decrease |

| Longer-chain (e.g., TOABr) | C8 (tetra) | Aggregation at the head-water interface | Reduction in inter-lipid order |

| Longer-chain (e.g., gemini (B1671429) 16-s-16) | C16 | Intercalation within the bilayer | Increase |

HEDMOAC: N-(2-hydroxyethyl)-N,N-dimethyloctan-1-aminium chloride; TOABr: Tetraoctylammonium bromide. Data interpreted from findings on related surfactants. rsc.orgrsc.org

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Intermolecular Forces

Quantum mechanical (QM) calculations offer a fundamental understanding of the intermolecular forces that govern the interactions of molecules like this compound. mdpi.com These methods can elucidate the electronic structure and predict the nature and strength of non-covalent interactions, such as electrostatic forces, van der Waals interactions, and hydrogen bonding. mdpi.comnih.gov

For long-chain ammonium salts, QM studies can reveal key aspects of their chemical reactivity and interaction patterns. mdpi.com While specific QM studies on this compound are scarce, research on similar molecules highlights the importance of electrostatic interactions between the cationic headgroup and surrounding anions or polar molecules. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a computationally tractable approach for studying large systems, such as a surfactant interacting with a lipid bilayer. In this approach, the region of primary interest (e.g., the surfactant headgroup and its immediate environment) is treated with a high-level QM method, while the rest of the system (the lipid bilayer and solvent) is described by a classical MM force field. rsc.org This allows for the accurate calculation of interactions where electronic effects are significant, within the context of a large, dynamic environment.

Key insights from QM and QM/MM approaches applicable to this compound include:

Charge Distribution: QM calculations can provide a detailed picture of the charge distribution within the this compound cation, which is crucial for understanding its electrostatic interactions with the negatively charged phosphate groups of a lipid bilayer.

Interaction Energies: QM methods can be used to calculate the binding energies between the surfactant and lipid molecules, providing a quantitative measure of the interaction strength.

Reaction Mechanisms: For systems where chemical reactions might occur, such as the hydrolysis of the surfactant or lipids, QM/MM simulations can be used to map out the reaction pathways and determine the activation energies. rsc.org

Coarse-Grained Simulations for Large-Scale Assemblies

While all-atom MD simulations provide detailed insights, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations offer a way to overcome these limitations by representing groups of atoms as single "beads". shu.ac.uk This reduction in the degrees of freedom allows for the simulation of much larger systems, such as the self-assembly of many surfactant molecules into micelles or vesicles, over longer timescales. aps.orgosti.govacs.org

CG models for cationic surfactants, including dialkyldimethylammonium compounds, have been developed and used to study their aggregation behavior in solution and their interaction with lipid membranes. aps.orgosti.gov These simulations can capture the formation of various self-assembled structures, such as spherical and cylindrical micelles, and lamellar phases. acs.orgcity.ac.uk

A notable finding from CG simulations of dialkyldimethylammonium bromide surfactants is the influence of alkyl chain length on the phase behavior of their bilayers. For instance, simulations have shown that while surfactants with C12 and C16 alkyl chains can form stable bilayers, those with shorter C8 chains may not. acs.org These simulations also reveal different phase structures, such as interdigitated gel phases and ripple phases, depending on the chain length. acs.org

The table below summarizes typical parameters and findings from CG simulations of related cationic surfactants.

| Simulation Parameter | Typical Value/Observation | Reference |

| Model Type | MARTINI, Dry MARTINI | osti.gov |

| System Size | Thousands of surfactant molecules and solvent particles | osti.govmdpi.com |

| Simulation Timescale | Microseconds (µs) | acs.org |

| Observed Phenomena | Micelle formation, vesicle self-assembly, lipid bilayer interaction | acs.orgmdpi.com |

Predictive Modeling of Supramolecular Structures and Interactions

Predictive modeling aims to forecast the self-assembled structures and interaction patterns of molecules based on their chemical makeup. For surfactants like this compound, this involves predicting how they will arrange themselves in solution and in the presence of other molecules or surfaces.

Computational approaches play a significant role in this predictive endeavor. By systematically varying molecular parameters in simulations, it is possible to build a "phase diagram" that maps out the expected structures under different conditions. For example, dissipative particle dynamics (DPD), a mesoscopic simulation technique, has been used to investigate the self-assembly of quaternary ammonium surfactants, revealing how factors like spacer length in gemini surfactants influence micellar behavior. mdpi.com

The prediction of supramolecular structures is also informed by theoretical frameworks that consider the balance of forces driving self-assembly. These include:

Hydrophobic interactions: The tendency of the long palmitoyl (B13399708) chains to avoid contact with water.

Electrostatic interactions: The repulsion between the positively charged headgroups and their interaction with counter-ions and polar lipid headgroups.

Van der Waals forces: Attractive forces between the alkyl chains.

Molecular geometry: The packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail, can be used to predict the likely geometry of the self-assembled aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers).

While direct predictive models for the supramolecular assembly of this compound are not widely published, the principles derived from studies of other long-chain cationic surfactants provide a strong foundation for understanding its likely behavior. rsc.orgresearchgate.net

Environmental Fate and Mechanistic Degradation

Degradation Pathways in Environmental Compartments

The breakdown of Dimethyldipalmitylammonium in the environment occurs through several key pathways, with biodegradation being the most significant.

Quaternary ammonium (B1175870) compounds, including this compound, are generally resistant to hydrolysis due to the stable nature of the carbon-nitrogen bond. While some sources mention hydrolysis in the context of specific applications or reactions involving this compound, it is not considered a primary degradation pathway in typical environmental conditions. acs.orgresearchgate.netevitachem.comua.pt The core structure of the molecule lacks functional groups that are readily susceptible to cleavage by water.

Biodegradation is the principal mechanism for the environmental removal of quaternary ammonium compounds. nih.govoecd.org The process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, driven by various microorganisms. slideshare.netmdpi.comresearchgate.net

Aerobic Biodegradation: In aerobic environments, such as the upper layers of soil and water, microorganisms utilize oxygen to break down organic molecules. slideshare.netmdpi.com The long alkyl chains of this compound are susceptible to oxidative degradation by bacteria. mdpi.com Studies on similar long-chain quaternary ammonium compounds have shown that aerobic degradation proceeds via the oxidation of the alkyl chains, eventually leading to the breakdown of the entire molecule. nih.govonepetro.org